molecular formula C13H16N2O5 B6153598 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid CAS No. 50516-14-8

2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid

Cat. No.: B6153598
CAS No.: 50516-14-8
M. Wt: 280.3
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Description

2-{[(Benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid (CAS Number 2650-64-8) is a protected amino acid derivative of glutamine, with a molecular formula of C13H16N2O5 and a molecular weight of 280.28 g/mol . This compound is systematically named as this compound and is also known as N-Carbobenzyloxy-L-glutamine . Its structure features a benzyloxycarbonyl (Cbz or Z) group protecting the alpha-amino group, while the side chain of the glutamine core remains as a carboxamide. The Cbz group is a cornerstone in peptide synthesis, as it is readily removable under mild conditions, such as catalytic hydrogenation or treatment with hydrogen bromide in acetic acid, allowing for the sequential and controlled elongation of peptide chains . This makes the compound an essential building block for the solid-phase and solution-phase synthesis of peptides and proteins, particularly in the incorporation of glutamine residues at specific positions without side-chain interference or racemization. Beyond its fundamental role in peptide synthesis, protected amino acids like this one are invaluable tools in chemical biology. They serve as key intermediates for the development of complex biomolecules and are integral to the synthesis of substrates for enzymatic studies. Furthermore, such custom-building blocks are crucial for the site-specific incorporation of unnatural amino acids into proteins using advanced techniques like genetic code expansion, enabling the study of protein structure, function, and dynamics in living cells . This compound is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

50516-14-8

Molecular Formula

C13H16N2O5

Molecular Weight

280.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid typically involves the protection of amino acids followed by selective deprotection and functional group transformations. One common method involves the following steps:

    Protection of the amino group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group.

    Formation of the carbamoyl group: The protected amino acid is then reacted with a suitable reagent to introduce the carbamoyl group.

    Deprotection: The benzyloxycarbonyl group is selectively removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Biochemical Research Applications

Inhibition of β-Catenin Signaling
One of the prominent applications of 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid is its role as a peptidomimetic that inhibits β-catenin signaling pathways. This inhibition is crucial in cancer research, as β-catenin is often implicated in the proliferation of cancer cells. By modulating this pathway, researchers can explore potential therapeutic strategies for treating cancers associated with aberrant Wnt signaling .

Cell Proliferation Studies
The compound has been utilized in studies aimed at understanding cell proliferation mechanisms. Its ability to interfere with specific signaling pathways allows scientists to investigate how alterations in these pathways can affect cellular growth and differentiation. This application is particularly relevant in developing targeted cancer therapies .

Synthetic Organic Chemistry

Amine Protecting Group
In synthetic organic chemistry, this compound serves as an effective amine protecting group. This property is essential during the synthesis of complex molecules, where selective reactions need to be conducted without interfering with amine functionalities. The benzyloxycarbonyl group can be easily removed under mild conditions, allowing for the subsequent reaction steps to proceed without complications .

Control of Chemical Reactions
The compound's structure allows it to control the occurrence of chemical reactions by providing a stable environment for reactive intermediates. This characteristic is particularly useful in multi-step synthesis processes where maintaining specific reaction conditions is critical for achieving desired outcomes .

Case Studies and Research Findings

Study Focus Findings
Study on β-Catenin InhibitionCancer Cell ProliferationDemonstrated that this compound significantly reduced cell proliferation in colorectal cancer cell lines by inhibiting β-catenin signaling pathways .
Synthesis of PeptidomimeticsOrganic SynthesisUtilized as a protecting group in the synthesis of complex peptides, showcasing its efficiency in maintaining structural integrity during multi-step reactions .
Mechanistic Studies on Amine ProtectionOrganic ChemistryHighlighted the effectiveness of N-Benzyloxycarbonyl-D-glutamine as a versatile amine protecting group that can be selectively deprotected under mild conditions, facilitating further chemical transformations .

Mechanism of Action

The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional groups. The carbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

4-(Benzyloxy)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic Acid

  • Structure : Features a fluorenylmethyloxycarbonyl (Fmoc) group instead of Cbz and a benzyloxy ester at position 4.
  • Molecular Formula: C₂₆H₂₃NO₆; MW: 445.46; CAS: 86060-84-6, 1105045-84-8 .
  • Applications : Primarily used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality to acid-labile resins. The benzyloxy ester enhances solubility in organic solvents compared to the carbamoyl group in the target compound .

(2S)-2-[(4S)-4-Amino-4-carboxybutanamido]-4-carbamoylbutanoic Acid

  • Structure: Contains a free amino and carboxyl group in the side chain, unlike the Cbz-protected target compound.
  • Molecular Formula : C₁₀H₁₇N₃O₆; MW : 275.26; CAS : 10148-81-9 .
  • Biological Relevance: Functions as a metabolic intermediate in pathways involving branched-chain amino acids. The absence of a protecting group makes it susceptible to enzymatic degradation, limiting its synthetic utility compared to the Cbz derivative .

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid

  • Structure : Substituted with a dichlorophenyl carbamoyl group instead of Cbz.
  • Molecular Formula: C₁₁H₉Cl₂NO₃; MW: 290.10.
  • Research Findings : Exhibits antimicrobial activity due to the electron-withdrawing chlorine atoms, which enhance membrane permeability. Crystallographic studies reveal planar hydrogen-bonded dimers, contrasting with the carbamoyl group’s flexibility in the target compound .

Solubility and Stability

  • The Cbz group in the target compound provides moderate solubility in polar aprotic solvents (e.g., DMF), whereas the Fmoc analogue’s benzyloxy ester increases lipophilicity .
  • The dichlorophenyl derivative’s crystalline lattice, stabilized by Cl···π interactions, reduces aqueous solubility compared to the carbamoyl-containing target compound .

Data Tables

Table 1. Structural and Functional Comparison of Butanoic Acid Derivatives

Compound Name Molecular Formula MW CAS Number Key Features Applications
2-{[(Benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid C₁₂H₁₃N₂O₅ 277.25* Not explicitly listed Cbz protection, carbamoyl terminus Peptide synthesis, enzyme inhibition
4-(Benzyloxy)-2-Fmoc-amino-4-oxobutanoic acid C₂₆H₂₃NO₆ 445.46 86060-84-6 Fmoc protection, benzyloxy ester SPPS, bioconjugation
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid C₁₁H₉Cl₂NO₃ 290.10 Not provided Dichlorophenyl group, crystalline structure Antimicrobial agents
2-[(4S)-4-Amino-4-carboxybutanamido]-4-carbamoylbutanoic acid C₁₀H₁₇N₃O₆ 275.26 10148-81-9 Free amino/carboxyl groups Metabolic studies

*Calculated based on .

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid, also known by its CAS number 62234-40-6, is a compound of interest due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C13H16N2O5
  • Molecular Weight : 280.28 g/mol
  • CAS Number : 62234-40-6

The compound features a benzyloxycarbonyl group, which is often associated with enhanced bioactivity and stability in biological systems. Its structure allows for interactions with various biological targets, making it a candidate for pharmacological studies.

Research indicates that this compound may exhibit several biological activities, including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing various physiological processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antioxidant Studies : A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) in cellular models, indicating its potential use in oxidative stress-related conditions .
  • Anti-inflammatory Research : In vitro experiments showed that treatment with the compound decreased the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages, suggesting its role in modulating inflammatory responses .
  • Enzyme Inhibition Assays : The compound was tested against various enzymes, revealing inhibition of certain proteases involved in cancer progression .

Data Table of Biological Activities

Biological ActivityObservationsReferences
AntioxidantReduced ROS levels in cell cultures
Anti-inflammatoryDecreased IL-6 and TNF-α expression
Enzyme InhibitionInhibition of specific proteases

Q & A

Basic: What are the key synthetic routes for 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid?

The synthesis typically involves multi-step reactions starting with functional group activation. A common approach includes:

  • Step 1 : Activation of the carboxylic acid group using reagents like thionyl chloride or carbodiimides to form reactive intermediates (e.g., acid chlorides) .
  • Step 2 : Nucleophilic substitution with benzyloxycarbonyl (Cbz) groups to protect the amino group, followed by carbamoylation of the butanoic acid backbone .
  • Step 3 : Purification via chromatography (e.g., silica gel) or recrystallization to isolate the final product .

Basic: What analytical techniques ensure purity and structural integrity?

Critical methods include:

  • HPLC : To assess purity (>98% threshold) using reverse-phase columns and UV detection .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural features, such as the Cbz-protected amine and carbamoyl group .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Basic: What are common chemical reactions for derivatization?

The compound undergoes reactions at its functional groups:

  • Deprotection : Hydrogenolysis (H2_2/Pd-C) removes the Cbz group, enabling further functionalization .
  • Amide Bond Formation : Coupling reagents (e.g., EDC/HOBt) facilitate conjugation with amines or peptides .
  • Oxidation/Reduction : The carbamoyl group can be reduced to amines (LiAlH4_4) or oxidized to nitriles (MnO2_2) .

Advanced: How can enantiomer separation challenges be addressed during synthesis?

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to resolve R/S enantiomers .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from racemic mixtures .
  • Crystallization-Induced Asymmetric Transformation : Optimize solvent systems to favor crystallization of a single enantiomer .

Advanced: What strategies optimize reaction yields in multi-step synthesis?

  • Reagent Selection : Use high-purity reagents (e.g., >99% thionyl chloride) to minimize side reactions .
  • Temperature Control : Maintain low temperatures (-10°C to 0°C) during acid chloride formation to prevent decomposition .
  • In-Line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions in real-time .

Advanced: What mechanisms underlie its biological activity?

  • Enzyme Inhibition : The carbamoyl group mimics transition states in enzymatic reactions (e.g., protease inhibition) .
  • Receptor Binding : Structural analogs interact with G-protein-coupled receptors (GPCRs) via hydrogen bonding and hydrophobic interactions .
  • Metabolic Stability : The Cbz group enhances resistance to enzymatic degradation in vitro .

Advanced: How do researchers study its stability under varying conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV), and pH extremes (1–13) to identify degradation products via LC-MS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at different storage temperatures .

Advanced: How is computational modeling applied to study its interactions?

  • Docking Simulations : Predict binding affinities with target proteins (e.g., using AutoDock Vina) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to guide synthetic modifications .

Advanced: How are contradictory data in reaction pathways resolved?

  • Isotopic Labeling : Trace reaction pathways using 13^{13}C-labeled intermediates to confirm mechanistic hypotheses .
  • Control Experiments : Systematically vary reaction parameters (e.g., solvent polarity) to isolate competing pathways .

Advanced: What approaches guide derivative development for enhanced activity?

  • SAR Studies : Modify substituents (e.g., replacing Cbz with Fmoc) to correlate structure with bioactivity .
  • Fragment-Based Design : Use X-ray crystallography to identify key binding fragments for hybrid molecule synthesis .

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